2-(3-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine
Overview
Description
2-(3-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine, also known as FMME, is a fluorinated morpholine amine. It is an important compound in the field of organic synthesis, due to its wide range of applications in the laboratory. FMME has been used in various scientific research applications, such as drug discovery and development, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Antitumor Activity
2-(3-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine has been investigated for its potential antitumor activities. For instance, a related compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, synthesized from 3-fluorobenzoic acid, demonstrated inhibitory effects on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018).
Synthesis and Structural Analysis
The synthesis and structural characterization of related compounds have been a focus in recent research. For example, compounds derived from 4-hydroxyacetophenone and secondary amines, including morpholine, were synthesized and characterized using various techniques like X-ray crystallography. These studies provide insights into the molecular structure and potential applications of these compounds (Aljohani et al., 2019).
Antidepressive Activity
A study on the synthesis and antidepressive activity of a compound closely related to this compound, namely 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, revealed its potential antidepressant properties. This compound was tested in mice, indicating its potential for further investigation in antidepressant therapy (Yuan, 2012).
Applications in Receptor Antagonism
The compound has also been explored in the context of receptor antagonism. For example, efficient synthesis methods for the NK(1) receptor antagonist Aprepitant, which involves the formation of a related alpha-(fluorophenyl)morpholine derivative, have been developed. This has implications for the synthesis of clinically relevant compounds (Brands et al., 2003).
Schiff-base Complexes and Anticancer Activities
New morpholine-based Schiff-base complexes have been synthesized and assessed for their anticancer activities against various human tumor cell lines. This research highlights the potential use of morpholine derivatives in the development of new anticancer agents (Rezaeivala et al., 2020).
Quantum-structure Activity Relationship (QSAR) Analysis
QSAR analysis of derivatives of related compounds has been conducted to predict antioxidant activity. This analysis helps in understanding the molecular basis of the biological activity of these compounds, aiding in the design of new potential antioxidants (Drapak et al., 2019).
properties
IUPAC Name |
2-(3-fluorophenyl)-2-morpholin-4-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15/h1-3,8,12H,4-7,9,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHPLUZEYNYOLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272098 | |
Record name | β-(3-Fluorophenyl)-4-morpholineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933739-52-7 | |
Record name | β-(3-Fluorophenyl)-4-morpholineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933739-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-(3-Fluorophenyl)-4-morpholineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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